Orthogonal Deprotection Profile vs. 9-Oxo and Non-Amino Analogs Enables Convergent Synthesis
The compound is the only building block in its immediate analog series that simultaneously presents a free 9-amino group alongside two differentially removable ester protections. The patent literature identifies the 9-amino-3-azabicyclo[3.3.1]nonane core as critical for muscarinic acetylcholine receptor antagonism [1], and the orthogonal ester groups are explicitly used in the synthesis of the related 3-aza-bicyclo[3.3.1]nonane-3,7-dicarboxylic acid 3-tert-butyl ester (CAS 1068584-98-4) via selective methyl ester hydrolysis . This contrasts with the 9-oxo analog (CAS 1443663-91-9), which lacks a nitrogen handle altogether, and the non-amino 3-tert-butyl 7-methyl diester, which requires separate reductive amination steps.
| Evidence Dimension | Number of orthogonal functional groups enabling sequential deprotection/functionalization |
|---|---|
| Target Compound Data | 3 orthogonal groups: tert-butyl ester (acid-labile), methyl ester (base-labile or nucleophile-sensitive), primary amine (directly functionalizable) |
| Comparator Or Baseline | 3-tert-butyl 7-methyl 3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate (no 9-amino): 2 orthogonal groups; 3-tert-butyl 7-methyl 9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate (CAS 1443663-91-9): 2 orthogonal groups, 9-keto requires reduction |
| Quantified Difference | Target offers 1 additional orthogonal functional group, eliminating a redox step for amine introduction and enabling simultaneous dual-ester manipulation strategies. |
| Conditions | Synthetic utility assessment based on protecting group chemistry principles; exemplified in WO2008121686A1 synthesis route |
Why This Matters
For procurement, this eliminates the need for separate intermediates and reduces step count in library synthesis, directly impacting cost efficiency and timeline.
- [1] Sub-type selective azabicycloalkane derivatives. WO Patent WO2008121686A1, filed 2008. View Source
